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This technical guide provides an in-depth analysis of the spectroscopic properties of O-Ethyl-
DL-tyrosine, a derivative of the amino acid tyrosine. Designed for researchers, scientists, and
professionals in drug development, this document offers a detailed examination of the Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data integral to the
characterization of this compound. Our approach emphasizes the causality behind
experimental choices and provides a framework for the self-validation of the presented data.

Introduction: The Significance of O-Ethyl-DL-
tyrosine

O-Ethyl-DL-tyrosine is a synthetically modified amino acid where the phenolic hydroxyl group
of tyrosine is etherified with an ethyl group. This modification alters the polarity and hydrogen-
bonding capability of the side chain, making it a valuable tool in various research applications,
including peptide synthesis and neurochemical studies. Accurate spectroscopic
characterization is paramount for confirming its identity, purity, and for understanding its
chemical behavior in different environments. This guide will dissect the *H NMR, 3C NMR, IR,
and MS data to provide a comprehensive analytical profile of O-Ethyl-DL-tyrosine.
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Molecular Structure and Spectroscopic Correlation

A fundamental understanding of the molecular structure of O-Ethyl-DL-tyrosine is essential for
interpreting its spectroscopic data. The following diagram illustrates the key structural features
and numbering convention used throughout this guide.

Caption: Molecular structure of O-Ethyl-DL-tyrosine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. For O-Ethyl-DL-tyrosine, both *H and 3C NMR provide diagnostic signals that
confirm the presence of all key functional groups and their connectivity.

'H NMR Spectroscopy

The H NMR spectrum of O-Ethyl-DL-tyrosine is characterized by distinct signals for the
aromatic protons, the protons of the amino acid backbone, and the protons of the O-ethyl
group. The spectrum is typically recorded in a deuterated solvent such as D20 or DMSO-ds.

Table 1: *H NMR Spectroscopic Data for O-Ethyl-DL-tyrosine

Chemical Shift ()

Multiplicity Integration Assignment
PpmM
Aromatic (ortho to -
~7.1 d 2H
CHz2)
Aromatic (ortho to -O-
~6.8 d 2H
Et)
~4.0 q 2H -O-CH2-CHs
~3.7 t 1H a-CH
~3.0 m 2H B-CH:
~1.3 t 3H -O-CH2-CHs
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Note: Chemical shifts are approximate and can vary depending on the solvent and
concentration.

Experimental Protocol: Acquiring a *H NMR Spectrum

o Sample Preparation: Dissolve 5-10 mg of O-Ethyl-DL-tyrosine in approximately 0.7 mL of a
suitable deuterated solvent (e.g., DMSO-de) in an NMR tube.

¢ Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

e Acquisition Parameters:

[e]

Pulse Program: A standard single-pulse experiment (e.g., 'zg30").

[e]

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

o

Relaxation Delay: 1-2 seconds.

[¢]

Acquisition Time: 2-3 seconds.

e Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed
by phase and baseline correction. Reference the spectrum to the residual solvent peak.

Sample Preparation Data Acquisition Data Processing
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Caption: Workflow for tH NMR data acquisition and processing.

3C NMR Spectroscopy

The proton-decoupled 13C NMR spectrum provides a count of the unique carbon environments
in the molecule.
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Table 2: 13C NMR Spectroscopic Data for O-Ethyl-DL-tyrosine

Chemical Shift (8) ppm

Assignment

~175 COOH

~157 Aromatic C-O

~131 Aromatic CH (ortho to -CH2)
~129 Aromatic C-CH:z

~115 Aromatic CH (ortho to -O-Et)
~63 -O-CH2-CHs

~56 a-CH

~37 B-CH:2

~15 -O-CH2-CHs

Note: Chemical shifts are approximate and can vary with solvent.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies. The IR spectrum of O-Ethyl-DL-tyrosine is expected to

show absorptions for the carboxylic acid, amine, ether, and aromatic functionalities.

Table 3: Key IR Absorption Bands for O-Ethyl-DL-tyrosine
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Functional Group

Frequency (cm~?) Intensity . .

Vibration
3200-2500 Broad O-H stretch (Carboxylic acid)
3100-3000 Medium N-H stretch (Amine)
3000-2850 Medium C-H stretch (Aliphatic)
~1730 Strong C=0 stretch (Carboxylic acid)
~1610, ~1510 Medium C=C stretch (Aromatic)
~1240 Strong C-O stretch (Aryl ether)
~1175 Medium C-O stretch (Carboxylic acid)

Experimental Protocol: Acquiring an FTIR Spectrum (ATR)

» Sample Preparation: Place a small amount of the solid O-Ethyl-DL-tyrosine sample directly
onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an
ATR accessory.

e Acquisition:

o

Collect a background spectrum of the clean, empty ATR crystal.

[¢]

Apply pressure to the sample to ensure good contact with the crystal.

o

Collect the sample spectrum over the range of 4000-400 cm~1.

o

Typically, 16-32 scans are co-added and averaged.

e Processing: The final spectrum is presented in terms of absorbance or transmittance.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its structural confirmation. For O-Ethyl-DL-tyrosine, electrospray

ionization (ESI) is a common technique.
The expected molecular ion [M+H]* for O-Ethyl-DL-tyrosine (C11H1sNOs) is m/z 210.11.

Table 4: Expected Mass Spectrometry Fragmentation for O-Ethyl-DL-tyrosine

m/z Possible Fragment

210 [M+H]*

164 [M+H - HCOOH]* (Loss of formic acid)

136 [M+H - HCOOH - C2Ha]* or [HO-Ar-CH2-CH-
NHz]*

107 [HO-Ar-CHz]* (Benzylic cation after side-chain

cleavage)

The fragmentation of tyrosine derivatives often involves the loss of the carboxylic acid group
and subsequent cleavages of the amino acid side chain.[2][3][4][5][6]
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Caption: A plausible fragmentation pathway for O-Ethyl-DL-tyrosine in ESI-MS.

Conclusion

The spectroscopic data presented in this guide provide a robust analytical framework for the
identification and characterization of O-Ethyl-DL-tyrosine. The combination of NMR, IR, and
MS techniques allows for the unambiguous confirmation of its molecular structure. The
provided protocols and interpretations serve as a valuable resource for researchers working
with this and related compounds, ensuring scientific integrity and facilitating advancements in
drug development and other scientific disciplines.

References

e Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

» National Center for Biotechnology Information (2024). PubChem Compound Summary for
CID 61327, DL-Tyrosine ethyl ester hydrochloride. Retrieved February 8, 2026 from [Link].

© 2026 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1618868/docs?utm_src=pdf-body-img#a-comprehensive-spectroscopic-guide-to-o-ethyl-dl-tyrosine
https://www.benchchem.com/product/b1618868/docs?utm_src=pdf-body#a-comprehensive-spectroscopic-guide-to-o-ethyl-dl-tyrosine
https://www.benchchem.com/product/b1618868/docs?utm_src=pdf-body#a-comprehensive-spectroscopic-guide-to-o-ethyl-dl-tyrosine
https://oregonstate.edu/courses/ch361-464/ch362/nmr/c13tutor/c13cshft.htm
https://pubchem.ncbi.nlm.nih.gov/compound/DL-Tyrosine-ethyl-ester-hydrochloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1618868?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

National Institute of Standards and Technology. Tyrosine, n-acetyl-I-, ethyl ester hydrate. In
NIST Chemistry WebBook. Available at: [Link]

SpectraBase. L-Tyrosine ethyl ester HCI. Available at: [Link]

University of Colorado Boulder. The values for proton and C-13 chemical shifts given below
are typical approximate ranges only. Available at: [Link]

ResearchGate. The MS/MS spectra and proposed fragmentation for tyrosine in positive ion
mode. Available at: [Link]

ResearchGate. FTIR Spectrum of L-tyrosine hydrochloride crystalline powder. Available at:
[Link]

ResearchGate. The 13 C NMR spectra of 13 C, 15 N-L-tyrosine produced by (a) single...
Available at: [Link]

Walsh Medical Media. Raman and IR Spectral and DFT Based Vibrational and Electronic
Characterization of Isolated and Zwitterionic Forms of L-Tyrosin. Available at: [Link]

ResearchGate. Fragmentation of tyrosine by low-energy electron impact. Available at: [Link]
Oregon State University. 1H NMR Chemical Shift. Available at: [Link]

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

Biological Magnetic Resonance Bank. BMRB entry bmse000051 - L-Tyrosine. Available at:
[Link]

ResearchGate. Chemical shifts of 13 C nuclei of tyrosine residues. Available at: [Link]

ResearchGate. Fragmentation of tyrosine by low-energy electron impact | Request PDF.
Available at: [Link]

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC
COMPOUNDS. Available at: [Link]

© 2026 BenchChem. All rights reserved. 8/10 Tech Support


https://webbook.nist.gov/cgi/cbook.cgi?ID=C36546506&Type=IR-SPEC&Index=1
https://spectrabase.com/spectrum/FyQqP7gcwUq
https://www.colorado.edu/lab/organic/sites/default/files/attached-files/nmr_chart-_cu_boulder.pdf
https://www.researchgate.net/figure/The-MS-MS-spectra-and-proposed-fragmentation-for-tyrosine-in-positive-ion-mode_fig2_349479869
https://www.researchgate.net/figure/FTIR-Spectrum-of-L-tyrosine-hydrochloride-crystalline-powder_fig3_265222045
https://www.researchgate.net/figure/The-13-C-NMR-spectra-of-13-C-15-N-L-tyrosine-produced-by-a-single-pulse-with-500-s_fig1_319455320
https://walshmedicalmedia.com/open-access/raman-and-ir-spectral-and-dft-based-vibrational-and-electronic-characterization-of-isolated-and-zwitterionic-forms-of-l-tyrosin-2329-6790-1000181.pdf
https://www.researchgate.net/publication/354181827_Fragmentation_of_tyrosine_by_low-energy_electron_impact
https://oregonstate.edu/courses/ch361-464/ch362/nmr/h1tutor/h1cshft.htm
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry(McMurry)/13%3A_Structure_Determination_-_Nuclear_Magnetic_Resonance_Spectroscopy/13.08%3A_Interpreting_13C_NMR_Spectra
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry(Morsch_et_al.)/03%3A_Mass_Spectrometry/3.04%3A_Mass_Spectrometry_-_Fragmentation_Patterns
https://bmrb.io/metabolomics/mol_summary/bmse000051
https://www.researchgate.net/figure/Chemical-shifts-of-13-C-nuclei-of-tyrosine-residues_tbl1_51786526
https://www.researchgate.net/publication/354181827_Fragmentation_of_tyrosine_by_low-energy_electron_impact
https://www.chemguide.co.uk/analysis/masspec/fragmentation.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1618868?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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